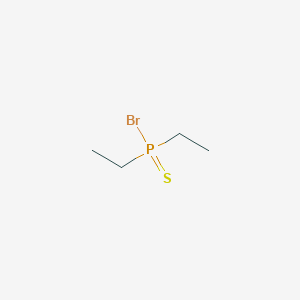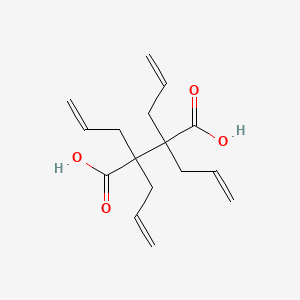
2-(4-Fluorophenyl)-2-oxoethyl 4'-(trifluoromethyl)biphenyl-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-2-oxoethyl 4’-(trifluoromethyl)biphenyl-2-carboxylate is a complex organic compound that has garnered attention in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 4’-(trifluoromethyl)biphenyl-2-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding β-keto ester. This intermediate is then subjected to further reactions, including halogenation and coupling reactions, to introduce the trifluoromethyl and biphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 4’-(trifluoromethyl)biphenyl-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-2-oxoethyl 4’-(trifluoromethyl)biphenyl-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s fluorine atoms make it useful in bioimaging and as a probe in biological studies.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 2-(4-Fluorophenyl)-2-oxoethyl 4’-(trifluoromethyl)biphenyl-2-carboxylate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This can modulate biological pathways and influence the compound’s activity in various applications .
Eigenschaften
Molekularformel |
C22H14F4O3 |
|---|---|
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-[4-(trifluoromethyl)phenyl]benzoate |
InChI |
InChI=1S/C22H14F4O3/c23-17-11-7-15(8-12-17)20(27)13-29-21(28)19-4-2-1-3-18(19)14-5-9-16(10-6-14)22(24,25)26/h1-12H,13H2 |
InChI-Schlüssel |
VUHPOCZEVZSABQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)






![N-[3-(4-Morpholinyl)phenyl]acetamide](/img/structure/B14132356.png)





